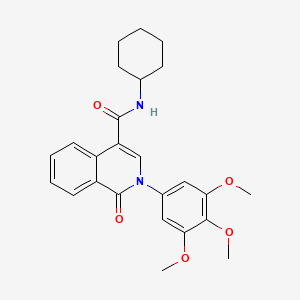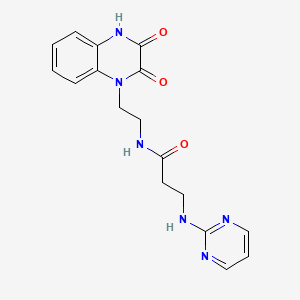
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is a complex organic compound that features a quinoxaline and pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline ring through the condensation of an o-phenylenediamine with a dicarbonyl compound. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl chain. The final step involves the coupling of the quinoxaline derivative with a pyrimidine-based amine under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl groups in the quinoxaline ring can be reduced to form the corresponding alcohols.
Substitution: The amide and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can yield quinoxaline N-oxides, while reduction can produce quinoxaline alcohols.
科学的研究の応用
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
作用機序
The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine group can inhibit specific enzymes involved in nucleotide synthesis. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another amide compound with potential pharmaceutical applications .
2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A structurally similar compound used in various chemical syntheses .
Uniqueness
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C17H18N6O3/c24-14(6-9-21-17-19-7-3-8-20-17)18-10-11-23-13-5-2-1-4-12(13)22-15(25)16(23)26/h1-5,7-8H,6,9-11H2,(H,18,24)(H,22,25)(H,19,20,21) |
InChIキー |
YMLNDOZSUFGZPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCNC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Butyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11150505.png)
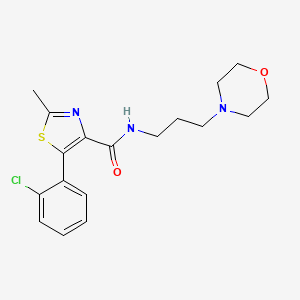
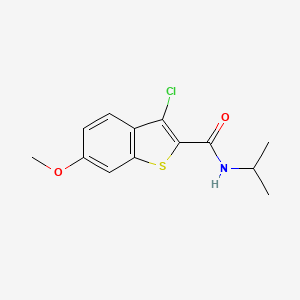
![7-[(4-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11150527.png)
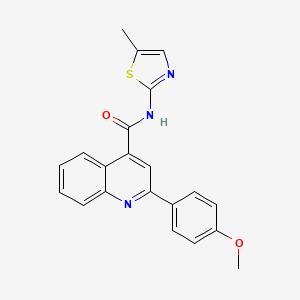
![methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
![trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11150556.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11150563.png)
![8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150564.png)
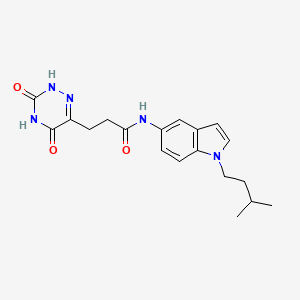
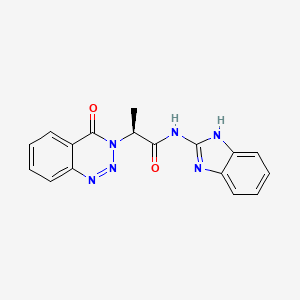
![3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11150580.png)
![3-benzyl-4,7-dimethyl-5-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11150587.png)
